molecular formula C9H8BrClO3 B1415614 2-(4-Bromo-3-chlorophenoxy)propanoic acid CAS No. 1935922-28-3

2-(4-Bromo-3-chlorophenoxy)propanoic acid

Cat. No.: B1415614
CAS No.: 1935922-28-3
M. Wt: 279.51 g/mol
InChI Key: IOXJBUIVMHMCSJ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenoxy)propanoic acid is a halogenated phenoxypropanoic acid derivative with the molecular formula C₉H₈BrClO₃ (molar mass: 279.51 g/mol) . Its structure features a propanoic acid backbone substituted with a phenoxy group bearing bromine and chlorine at the 4- and 3-positions, respectively.

Properties

IUPAC Name

2-(4-bromo-3-chlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXJBUIVMHMCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation

Halogenation reactions are crucial for introducing bromo and chloro substituents onto the phenol ring. This can be achieved through electrophilic aromatic substitution reactions, where the phenol is treated with a halogenating agent in the presence of a catalyst if necessary.

Etherification

Etherification involves the reaction of a phenol with an alkyl halide or an epoxide to form the ether linkage. In this case, the phenol derivative would react with a chloropropionic acid or its ester to form the phenoxypropanoic acid backbone.

Carboxylation

Carboxylation ensures that the propanoic acid moiety is correctly attached. This might involve the use of carboxylation agents or the direct reaction of a phenol derivative with a chloropropionic acid.

Challenges and Considerations

  • Regioselectivity : Ensuring the correct positioning of bromo and chloro groups on the phenol ring.
  • Yield and Purity : Optimizing reaction conditions to maximize yield and minimize by-products.
  • Safety : Handling halogenating agents and other reactive chemicals requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-chlorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-(4-Bromo-3-chlorophenoxy)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-chlorophenoxy)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

2-(2,4,5-Trichlorophenoxy)propanoic Acid (Silvex; Fenoprop)
  • Molecular Formula : C₉H₇Cl₃O₃
  • Molar Mass : 269.50 g/mol
  • Key Differences: Contains three chlorine atoms (positions 2, 4, and 5) on the phenoxy ring instead of bromine and chlorine. Regulatory Status: Banned in agriculture due to high toxicity and environmental persistence . Henry’s Law Constant: 3.9 × 10⁴ (indicates moderate volatility) . Toxicity: Linked to teratogenic and carcinogenic effects, leading to stricter regulations compared to 2-(4-bromo-3-chlorophenoxy)propanoic acid .
3-(2-Bromo-4-chlorophenyl)propanoic Acid
  • Molecular Formula : C₉H₈BrClO₂
  • Molar Mass : 279.51 g/mol
  • Key Differences: Propanoic acid substitution occurs at the 3-position of the phenyl ring instead of the 2-position. Physicochemical Properties: Similar molar mass but differing logP values due to structural isomerism, affecting lipophilicity and bioavailability .

Analogues with Mixed Halogens and Aromatic Substitutions

2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic Acid
  • Molecular Formula : C₁₅H₁₂BrClO₂
  • Molar Mass : 339.61 g/mol
  • Key Differences: Features two aromatic rings (3-bromo and 4-chloro) attached to the propanoic acid chain. Density: 1.523 g/cm³ (higher than this compound’s predicted density of ~1.4–1.5 g/cm³) . Acidity: pKa ~4.09, comparable to the target compound, suggesting similar ionization behavior in biological systems .
3-(2-Bromo-4-fluorophenyl)propanoic Acid
  • Molecular Formula : C₉H₈BrFO₂
  • Molar Mass : 259.07 g/mol
  • Key Differences: Substitution of chlorine with fluorine alters electronegativity and metabolic stability.

Methyl-Substituted Analogues

2-(4-Chloro-2-methylphenoxy)propanoic Acid (MCPP)
  • Molecular Formula : C₁₀H₁₁ClO₃
  • Molar Mass : 214.65 g/mol
  • Key Differences :
    • Replaces bromine with a methyl group, reducing steric hindrance and electronegativity.
    • Regulatory Status : Widely used as an herbicide (e.g., MCPP), contrasting with the research-focused applications of the target compound .
    • Volatility : Lower Henry’s Law constant compared to halogen-rich analogues, reducing environmental mobility .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) pKa Key Applications Regulatory Notes
This compound C₉H₈BrClO₃ 279.51 ~4.09 Research, synthetic intermediate Limited industrial use
2-(2,4,5-Trichlorophenoxy)propanoic acid C₉H₇Cl₃O₃ 269.50 N/A Banned herbicide Banned (toxic)
3-(2-Bromo-4-chlorophenyl)propanoic acid C₉H₈BrClO₂ 279.51 N/A Medicinal chemistry Experimental
2-(4-Chloro-2-methylphenoxy)propanoic acid C₁₀H₁₁ClO₃ 214.65 ~3.5 Herbicide (MCPP) Approved with restrictions

Biological Activity

2-(4-Bromo-3-chlorophenoxy)propanoic acid is a compound characterized by its unique molecular structure, featuring both bromine and chlorine substituents on the aromatic ring. This structural configuration contributes to its significant biological activity, particularly as a non-steroidal anti-inflammatory drug (NSAID). The compound's molecular formula is C₉H₈BrClO₃, with a molecular weight of 279.52 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

The primary mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. By inhibiting these enzymes, the compound effectively reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects. This makes it a potential candidate for therapeutic applications in conditions such as arthritis and other inflammatory disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Properties : The compound has been shown to significantly reduce inflammation in preclinical models.
  • Analgesic Effects : It provides pain relief comparable to established NSAIDs like ibuprofen.
  • Cytokine Modulation : Studies demonstrate its ability to modulate cytokine release, including TNF-α and IL-6, which are critical in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes leading to reduced prostaglandin synthesis
AnalgesicProvides pain relief similar to ibuprofen
Cytokine ModulationAlters levels of TNF-α and IL-6 in immune responses

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparative analysis highlighting key differences:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2-(4-Chlorophenoxy)propanoic acidContains only chlorine on phenyl ringLess potent anti-inflammatory activity
2-(4-Bromo-2-chlorophenoxy)propanoic acidDifferent positioning of halogensSimilar anti-inflammatory properties
2-(4-Bromo-3-fluorophenoxy)propanoic acidFluorine instead of chlorineAltered biological activity due to fluorine
2-(4-Iodophenoxy)propanoic acidContains iodinePotentially different pharmacological effects

The presence of both bromine and chlorine in this compound significantly enhances its biological activity compared to other compounds in this class.

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vivo Models : Animal studies have demonstrated that administration of this compound leads to significant reductions in inflammatory markers and pain behavior in models of arthritis.
  • Cell Culture Experiments : In human peripheral blood mononuclear cells (PBMC), it was observed that at high concentrations (100 µg/mL), the compound inhibited TNF-α production by approximately 44–60%, indicating its potential as an immunomodulatory agent .

Q & A

Q. Critical Parameters :

  • Catalyst Efficiency : Higher yields (70–85%) are achieved with phase-transfer catalysts like tetrabutylammonium bromide .
  • Temperature : Excessive heat (>120°C) may degrade bromine substituents, reducing purity.

Q. Reference Data :

ParameterOptimal RangeImpact on Yield
Reaction Temp.80–100°CMaximizes coupling efficiency
SolventDMF or THFEnhances solubility
CatalystK₂CO₃ + TBAB15–20% yield increase

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and propanoic acid protons (δ 1.2–1.5 ppm for CH₃, δ 4.2–4.5 ppm for OCH₂) .
    • ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and halogenated carbons (δ 115–130 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M-H]⁻ ions (expected m/z ≈ 292–294 for C₉H₇BrClO₃) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles. Use respirators (NIOSH-approved) if airborne particles are detected .
  • Ventilation : Local exhaust ventilation to maintain airborne concentrations below 1 mg/m³ .
  • Decontamination : Immediate removal of contaminated clothing and thorough washing with soap/water. Use wet methods (not dry sweeping) for spill cleanup .
  • Waste Disposal : Halogenated waste containers compliant with EPA guidelines .

Advanced: How can researchers resolve contradictions in reported biological activity data for halogenated propanoic acid derivatives?

Methodological Answer:

  • Source Analysis : Compare purity levels (e.g., HPLC data) and stereochemical configurations (e.g., enantiomers in racemic mixtures) .
  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Mechanistic Studies : Use competitive binding assays (e.g., fluorescence polarization) to validate enzyme targets (e.g., cyclooxygenase inhibition) .

Advanced: What computational strategies predict the environmental persistence of this compound?

Methodological Answer:

  • QSPR Models : Correlate logP (2.8–3.2) and halogen content with biodegradation half-life (>60 days in aquatic systems) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (C-Br: ~65 kcal/mol) to estimate photolytic degradation rates .
  • Ecotoxicity : Use ECOSAR to predict LC₅₀ values for aquatic organisms (e.g., Daphnia magna: ~5 mg/L) .

Advanced: How does substituent positioning (bromo vs. chloro) influence structure-activity relationships (SAR) in arylpropanoic acids?

Methodological Answer:

  • Steric Effects : 4-Bromo substitution enhances steric bulk, reducing binding to narrow enzymatic pockets (e.g., COX-2) compared to 3-chloro derivatives .

  • Electronic Effects : Bromine’s electronegativity increases acidity (pKa ~3.5), enhancing solubility and receptor interactions .

  • Comparative Data :

    DerivativeIC₅₀ (COX-2 Inhibition)LogP
    4-Bromo-3-chloro0.8 µM3.1
    2,4-Dichloro1.2 µM2.9

Advanced: What methodologies address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Process Optimization :
    • Flow Chemistry : Continuous reactors reduce side reactions (e.g., dihalogenation) and improve heat dissipation .
    • Catalyst Screening : Transition-metal catalysts (Pd/Cu) for Ullmann-type couplings increase efficiency (yield >90%) .
  • Purification : Gradient recrystallization (hexane/ethyl acetate) to remove unreacted phenol precursors .

Advanced: How can synergistic effects between this compound and other bioactive compounds be systematically studied?

Methodological Answer:

  • Combination Index (CI) : Use the Chou-Talalay method to quantify synergism (CI <1) in cytotoxicity assays .
  • Proteomics : SILAC labeling to identify co-regulated pathways (e.g., apoptosis markers like caspase-3) .
  • In Vivo Models : Co-administration studies in zebrafish embryos to assess developmental toxicity .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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2-(4-Bromo-3-chlorophenoxy)propanoic acid
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2-(4-Bromo-3-chlorophenoxy)propanoic acid

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